2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the tert-butylsulfanyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylsulfanyl)spiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This method allows for the formation of the spirocyclic structure, which is then functionalized to introduce the tert-butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, while the tert-butylsulfanyl group could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: This compound shares the spirocyclic scaffold but lacks the tert-butylsulfanyl group.
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid): Another spirocyclic compound, used as a non-aromatic terephthalic acid isostere.
Uniqueness
2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and potential reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20O2S |
---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-tert-butylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-10(2,3)15-12(9(13)14)7-11(8-12)5-4-6-11/h4-8H2,1-3H3,(H,13,14) |
InChI Key |
UYCZYFIGDBHEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
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